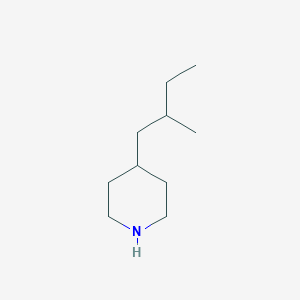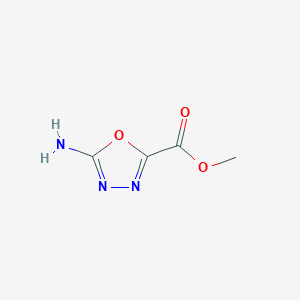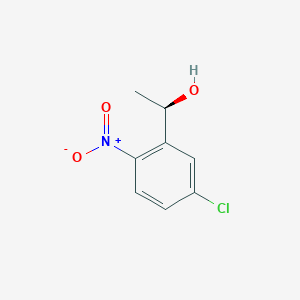
Ethyl 6-ethoxy-2,4-dioxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C10H16O5. It is a derivative of hexanoic acid and is characterized by the presence of two keto groups and an ethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2,4-dioxohexanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Step 1: Ethyl acetoacetate is reacted with ethyl chloroformate in the presence of sodium ethoxide.
Step 2: The reaction mixture is stirred at a low temperature (around -5°C) overnight.
Step 3: The resulting product is then extracted using ethyl acetate and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and consistent product quality. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-ethoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ethyl 6-ethoxy-2,4-dioxohexanoic acid.
Reduction: Formation of ethyl 6-ethoxy-2,4-dihydroxyhexanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-ethoxy-2,4-dioxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 6-ethoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-ethoxy-2,4-dioxohexanoate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxohexanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 2,4-diketocaproate: Another derivative of hexanoic acid with similar reactivity but different physical properties.
Ethyl propionyl pyruvate: Contains a propionyl group instead of an ethoxy group, leading to different chemical behavior.
Eigenschaften
Molekularformel |
C10H16O5 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
ethyl 6-ethoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C10H16O5/c1-3-14-6-5-8(11)7-9(12)10(13)15-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
IHFXRDHGTBYTLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)CC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)
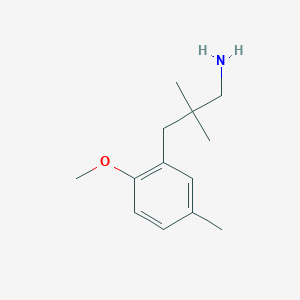
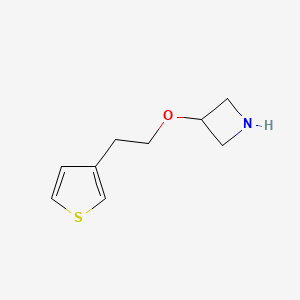
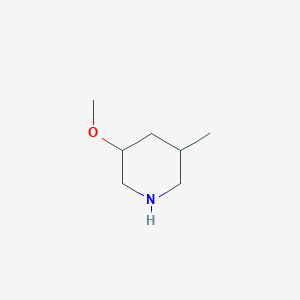
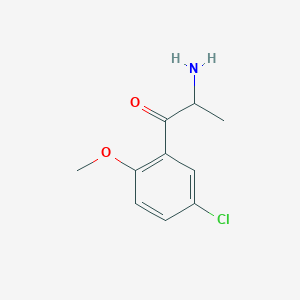
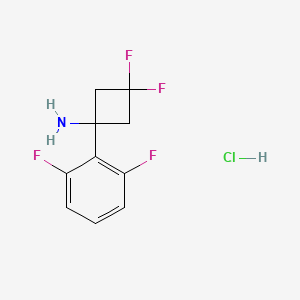
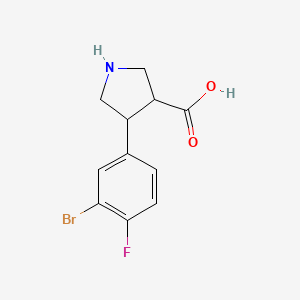
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)

![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
